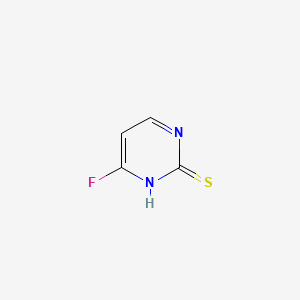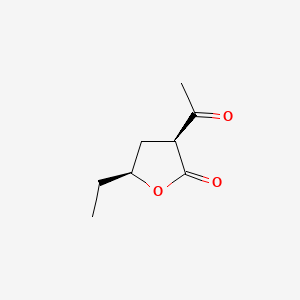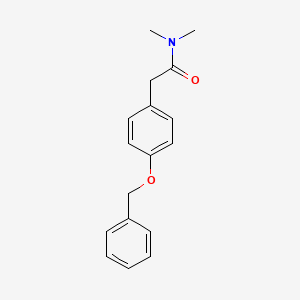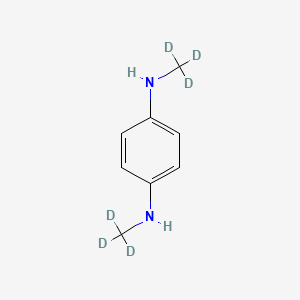
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a chemical compound with the molecular formula C15H9D5O2. This compound is also known as chalcone-d5, and it is a deuterated form of chalcone. Chalcone-d5 is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of chalcone-d5 is not fully understood. However, it is believed that chalcone-d5 acts as an inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Chalcone-d5 also exhibits anti-inflammatory and anti-cancer activity by inhibiting the production of various inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
Chalcone-d5 has been shown to exhibit various biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of various inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Chalcone-d5 also exhibits anti-cancer activity by inhibiting the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone-d5 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in large quantities. It is also a deuterated form of chalcone, which allows for the study of various chemical reactions and mechanisms using nuclear magnetic resonance (NMR) spectroscopy. However, chalcone-d5 also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires the use of deuterated solvents and reagents, which can be costly.
Direcciones Futuras
There are several future directions for the study of chalcone-d5. One future direction is the study of its anti-inflammatory and anti-cancer activity in vivo using animal models. Another future direction is the synthesis of novel derivatives of chalcone-d5 with improved activity and selectivity. Additionally, the study of the mechanism of action of chalcone-d5 using advanced techniques, such as X-ray crystallography and molecular dynamics simulations, can provide valuable insights into its biological activity.
Métodos De Síntesis
The synthesis of chalcone-d5 involves the condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base catalyst. The deuterated form of chalcone is obtained by using deuterated solvents and deuterated reagents during the synthesis process.
Aplicaciones Científicas De Investigación
Chalcone-d5 is widely used in scientific research for its unique properties and applications. It is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a model compound in the study of various chemical reactions and mechanisms. Chalcone-d5 is also used in the study of various biological processes, such as enzyme inhibition, anti-inflammatory activity, and anti-cancer activity.
Propiedades
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-CDTMZHDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=CC=CC=C2O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857821 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one | |
CAS RN |
146196-93-2 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)




![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)







